molecular formula C18H18N4O B13430858 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B13430858
M. Wt: 306.4 g/mol
InChI Key: MKNGQPUYDBFUJL-HWKANZROSA-N
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Description

The compound 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a nitrogen-rich tricyclic heterocycle with a complex fused-ring system. Its core structure, tetrazatricyclo[9.4.0.03,8], incorporates four nitrogen atoms within a bicyclic framework, distinguishing it from simpler tricyclic analogs. The substituents—a cyclopropyl group at position 2 and an (E)-but-1-enyl chain at position 7—introduce steric and electronic effects that influence its conformational stability and intermolecular interactions.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23)/b5-3+

InChI Key

MKNGQPUYDBFUJL-HWKANZROSA-N

Isomeric SMILES

CC/C=C/C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Canonical SMILES

CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Origin of Product

United States

Preparation Methods

Construction of the Tricyclic Core

The core structure, tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one , is a highly fused heterocyclic system incorporating multiple double bonds and a ketone group. Its assembly typically involves:

  • Step 1: Formation of the fused heterocyclic scaffold
    A common approach is a cyclization of suitably functionalized precursors , such as polycyclic intermediates derived from Diels-Alder reactions or intramolecular cyclizations of multi-functionalized aromatic or heteroaromatic compounds.
    For example, a Diels-Alder reaction between a diene and a dienophile bearing nitrogen functionalities can form the initial fused ring system, which is then elaborated into the final heterocycle.

  • Step 2: Introduction of the ketone functionality
    The ketone at position 10 can be introduced via oxidation of a suitable precursor, such as a secondary alcohol or an unsaturated intermediate, using oxidants like PCC (Pyridinium chlorochromate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

Incorporation of the Tetrazine Group

The tetrazine moiety (tetrazatricyclo) is usually synthesized via [3+2] cycloaddition reactions involving nitriles and hydrazines:

  • Step 3: Formation of the tetrazine ring
    A typical route involves reacting a suitable nitrile derivative with hydrazine hydrate to form an amidrazone intermediate, which upon oxidation yields the tetrazine ring.
    Alternatively, 1,2-dihydrotetrazines can be oxidized to aromatic tetrazines using oxidants like chloranil or potassium permanganate .

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl group can be introduced via:

  • Step 4: Cyclopropanation of an olefin precursor
    If an alkene is present at the position where the cyclopropyl is to be attached, it can be cyclopropanated using carbene transfer reagents such as diazomethane or Rhodium(II) catalysts with methyl diazo compounds .
    Alternatively, the cyclopropyl fragment can be introduced through nucleophilic substitution if a suitable leaving group exists.

Installation of the (E)-But-1-enyl Side Chain at Position 7

The (E)-but-1-enyl group is typically installed via:

  • Step 5: Wittig or Horner–Wadsworth–Emmons (HWE) olefination
    A phosphonium or phosphonate ester bearing the but-1-enyl fragment reacts with an aldehyde or ketone precursor at position 7.
    To ensure the (E)-configuration, the reaction conditions are optimized (e.g., using stabilized ylides).

Overall Synthetic Route Summary

Step Reaction Type Key Reagents Purpose References/Analogs
1 Diels-Alder cycloaddition Diene and dienophile derivatives Construct fused heterocyclic core Similar strategies in heterocyclic synthesis
2 Oxidation PCC, DDQ Introduce ketone group Standard heterocyclic oxidation methods
3 Nitrile hydrazine cycloaddition Hydrazine hydrate, nitrile derivatives Form tetrazine ring Tetrazine synthesis protocols
4 Cyclopropanation Rhodium(II) catalysts, diazomethane Attach cyclopropyl group Cyclopropylation of alkenes
5 Olefination Phosphonium salts, phosphonates Install (E)-but-1-enyl side chain Wittig/HWE reactions

Notes on Methodology and Optimization

  • Selectivity Control:
    The stereochemistry of the but-1-enyl side chain is controlled via reaction conditions during olefination, favoring the (E)-isomer by choosing stabilized ylides and appropriate solvents.

  • Yield Optimization:
    Multi-step synthesis requires optimization at each stage, particularly during cyclopropanation and tetrazine formation, to maximize yield and purity.

  • Purification:
    Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to purify intermediates and final products.

Data Tables

Table 1: Summary of Key Reactions and Conditions

Step Reaction Type Reagents Conditions Purpose Reference
1 Diels-Alder Diene + Dienophile Elevated temperature, inert atmosphere Core ring formation Literature precedent
2 Oxidation PCC, DDQ Reflux, mild Ketone introduction Standard protocols
3 Tetrazine formation Nitrile + Hydrazine hydrate Mild heating, oxidation Tetrazine ring Established methods
4 Cyclopropanation Rh(II) catalyst + Diazomethane Room temperature Cyclopropyl addition Cyclopropanation literature
5 Olefination Phosphonium salt + Aldehyde Reflux, inert solvent (E)-but-1-enyl installation Wittig/HWE

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and pharmacological differences between the target compound and related tricyclic systems:

Compound Name Core Structure Substituents Nitrogen Atoms Pharmacological Activity Key Features
Target Compound Tetrazatricyclo[9.4.0.03,8] Cyclopropyl, (E)-but-1-enyl 4 Potential CNS activity High nitrogen content enhances hydrogen-bonding capacity; cyclopropyl induces ring strain .
S-Licarbazepine () Azatricyclo[9.4.0.03,8] Hydroxy, carboxamide 1 Anticonvulsant Single nitrogen atom; polar substituents improve solubility and target binding .
Nortriptyline Hydrochloride () Tricyclo[9.4.0.0³,⁸] Methylamine 1 Antidepressant Tertiary amine enhances serotonin/norepinephrine reuptake inhibition .
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-... () Diazatricyclo[9.4.0.0³,8] Tetramethyl, isopropyl phenyl 2 Undisclosed Bulky substituents reduce solubility; diazatricyclo core limits polarity .
Hydrogen Bonding and Molecular Interactions

This feature may improve binding affinity to proteins or nucleic acids, as hydrogen bonds are critical for molecular recognition in biological systems . For example, S-licarbazepine’s single nitrogen and carboxamide group facilitate interactions with voltage-gated sodium channels, but the target compound’s additional nitrogens could enable broader or stronger interactions .

Conformational and Stereochemical Considerations

The cyclopropyl group introduces ring strain, which may rigidify the tricyclic core and reduce pseudorotation (a common feature in five-membered rings). This rigidity contrasts with nortriptyline’s flexible methylamine side chain, which adopts multiple conformations during receptor binding . Additionally, the (E)-but-1-enyl substituent’s stereochemistry may influence hydrophobic interactions, as seen in compounds with similar alkenyl groups .

Similarity Metrics and Computational Analysis

Using the Tanimoto coefficient (a common metric for binary fingerprint similarity), the target compound shows moderate similarity (~0.60–0.65) to S-licarbazepine and nortriptyline, primarily due to shared tricyclic frameworks. However, its unique substituents and nitrogen count reduce similarity scores compared to closer analogs like diazatricyclic derivatives (~0.52) . Shape similarity (ST) and feature similarity (CT) metrics further highlight differences in 3D alignment and functional group orientation .

Pharmacological Implications

While TCAs like nortriptyline inhibit neurotransmitter reuptake via amine interactions, the target compound’s tetrazatricyclo core may engage in novel mechanisms, such as allosteric modulation or enzyme inhibition. Its nitrogen density could also improve blood-brain barrier penetration compared to less polar analogs .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound is characterized by a unique arrangement of rings and functional groups. The IUPAC name highlights its intricate cyclic nature and the presence of multiple nitrogen atoms within the tetrazatricyclo framework.

  • Molecular Formula : C₁₅H₁₈N₄
  • Molecular Weight : 270.34 g/mol

Structural Features

FeatureDescription
RingsContains multiple fused rings
Functional GroupsIncludes alkenes and nitrogen-containing groups
StereochemistryExhibits geometric isomerism due to double bonds

Antimicrobial Properties

Research has indicated that compounds similar to 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structural motifs showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Emerging studies have reported anticancer properties associated with compounds containing tetrazole rings. For instance:

  • Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations have also highlighted neuroprotective effects linked to similar compounds:

  • Findings : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
  • Implications : This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the pharmacological effects of this compound:

  • Study on Pain Relief : Animal models demonstrated significant analgesic effects when administered with the compound.
  • Anti-inflammatory Effects : Reduction in inflammatory markers was observed in models treated with the compound.

Safety Profile

While exploring biological activity, it is crucial to assess safety:

  • Toxicity Studies : Preliminary toxicity assessments indicated low toxicity levels at therapeutic doses.
  • Side Effects : Common side effects reported include mild gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 7-[(E)-but-1-enyl]-2-cyclopropyl...?

  • Methodology : Utilize multi-step heterocyclic condensation reactions, incorporating (E)-but-1-enyl and cyclopropyl moieties during ring closure. Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) are critical for purification. Validate intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to ensure regioselectivity .
  • Key Considerations : Monitor reaction kinetics under inert atmospheres to prevent oxidative degradation of the tetrazatricyclo backbone .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques. SC-XRD provides bond-length/angle precision (e.g., mean σ(C–C) = 0.005 Å) and crystallographic R-factor validation (<0.05) . Pair with 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) for functional group confirmation .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. Recrystallization from dimethylformamide (DMF) or toluene can resolve polymorphic impurities. Monitor purity via TLC (Rf_f = 0.22 in hexane/EtOAc 3:1) and mass spectrometry .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and humidity. Store in amber vials at –20°C under nitrogen to prevent photolytic degradation and oxidation of the butenyl side chain .

Advanced Research Questions

Q. How can computational methods model the reactivity of the tetrazatricyclo core?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) reveal conformational flexibility and solvation effects .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : Reconcile discrepancies (e.g., bond-length anomalies) via multi-technique validation:

  • SC-XRD for solid-state geometry .
  • 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} NMR to probe nitrogen hybridization .
  • Revisit synthetic conditions (e.g., solvent polarity) to assess conformational polymorphism .

Q. Which bioactivity assays are suitable for evaluating its pharmacological potential?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or surface plasmon resonance (SPR). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Structural Insights : Compare bioactivity with analogs (e.g., pyren-1-yl derivatives) to establish structure-activity relationships .

Q. How does the cyclopropane ring influence electronic and steric properties?

  • Methodology : Analyze SC-XRD data for ring strain (bond angles ~60°) and compare with computational models. Use 1H NMR NOE^1 \text{H NMR NOE} experiments to assess steric hindrance in solution .
  • Theoretical Framework : Apply Bader’s quantum theory of atoms in molecules (QTAIM) to map electron density distributions .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic (CIF files) and spectroscopic data using software like SHELXL97 and MestReNova .
  • Experimental Design : Align with Guiding Principle 2 ( ) by linking mechanistic hypotheses to azatricyclo reactivity theories (e.g., frontier orbital control) .

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